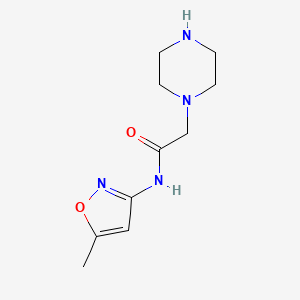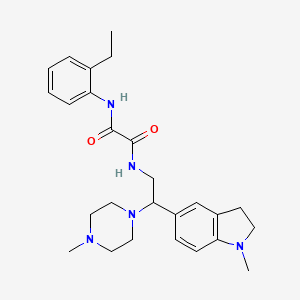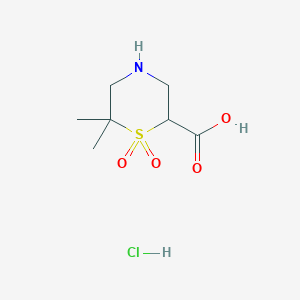
(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups, including an isothiazol ring, a piperazine ring, and methoxyphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isothiazol ring, a piperazine ring, and methoxyphenyl groups . The exact structure can be determined using techniques such as X-ray diffraction .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has highlighted the synthesis of novel compounds with potential antimicrobial properties. For example, Patel, Agravat, and Shaikh (2011) explored new pyridine derivatives demonstrating variable and modest antimicrobial activities against bacteria and fungi Patel, Agravat, & Shaikh, 2011. Similarly, Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives, including a compound related to the targeted chemical structure, and found them to possess good to moderate antimicrobial activities Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.
Molecular Docking and Pharmacokinetic Behavior
FathimaShahana and Yardily (2020) conducted a study focusing on the synthesis, structural elucidation, and molecular docking of a similar compound to understand its antiviral activity and pharmacokinetic behavior. This research points towards the compound's potential applications in drug development and disease treatment strategies FathimaShahana & Yardily, 2020.
Anti-stress Oxidative Properties
Largeron and Fleury (1998) described a novel synthesis pathway for benzoxazine derivatives showing anti-stress oxidative properties. This highlights the compound's potential in addressing oxidative stress-related disorders Largeron & Fleury, 1998.
Fluorescent Logic Gates
Gauci and Magri (2022) designed and synthesized compounds incorporating elements similar to the targeted chemical structure, functioning as fluorescent logic gates. These findings demonstrate the compound's applicability in developing sensors and probes for biochemical analyses Gauci & Magri, 2022.
Future Directions
Properties
IUPAC Name |
[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-4-3-5-17(14-15)25-10-12-26(13-11-25)22(27)21-19(23)20(24-29-21)16-6-8-18(28-2)9-7-16/h3-9,14H,10-13,23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRMBKHWDFLBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=C(C=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
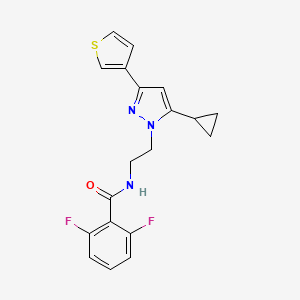
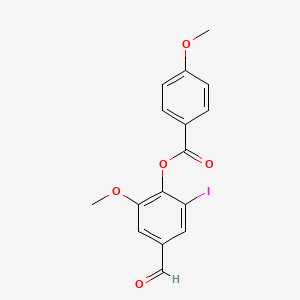
![1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2557005.png)

![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)
![(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/no-structure.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2557012.png)

![2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2557014.png)

![2-amino-N-cyclopentyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2557018.png)
